2,5-Dichlorobenzotrifluoride
Overview
Description
2,5-Dichlorobenzotrifluoride is an organic compound with the molecular formula C7H3Cl2F3. It is also known by other names such as 1,4-dichloro-2-(trifluoromethyl)benzene and 2,5-dichloro-α,α,α-trifluorotoluene . This compound is characterized by the presence of two chlorine atoms and a trifluoromethyl group attached to a benzene ring. It is used in various industrial applications due to its unique chemical properties.
Preparation Methods
2,5-Dichlorobenzotrifluoride can be synthesized through several methods. One common method involves the continuous flow catalytic chlorination of ortho-chlorotrifluoromethane using chlorine as a reactant . This method offers high selectivity, reduces the generation of byproducts, and improves production efficiency. The reaction is carried out in a continuous flow reactor in the presence of a catalyst, resulting in high yield and purity of the target compound .
Chemical Reactions Analysis
2,5-Dichlorobenzotrifluoride undergoes various chemical reactions, including substitution reactions. For instance, it can participate in nucleophilic aromatic substitution reactions where the chlorine atoms are replaced by other nucleophiles. Common reagents used in these reactions include sodium methoxide and potassium tert-butoxide. The major products formed from these reactions depend on the nucleophile used .
Scientific Research Applications
2,5-Dichlorobenzotrifluoride has several scientific research applications. It is used as an internal standard in the quantitative analysis of hexafluoropropylene/vinylidene fluoride copolymers by the Continuous Wave-NMR method . Additionally, it serves as a key intermediate in the synthesis of pharmaceuticals, such as sorafenib, which is used to treat kidney and liver cancers . Its unique chemical properties make it valuable in various fields, including chemistry, biology, medicine, and industry.
Mechanism of Action
The mechanism of action of 2,5-Dichlorobenzotrifluoride is primarily related to its role as an intermediate in chemical synthesis. It does not have a direct biological mechanism of action but is crucial in the synthesis of compounds that do. For example, in the synthesis of sorafenib, this compound is involved in forming the core structure of the drug, which targets serine/threonine and receptor tyrosine kinases on tumor cells .
Comparison with Similar Compounds
2,5-Dichlorobenzotrifluoride can be compared with other similar compounds such as 2,4-dichlorobenzotrifluoride and 3,5-dichlorobenzotrifluoride. These compounds share the trifluoromethylbenzene core but differ in the positions of the chlorine atoms on the benzene ring. The unique positioning of the chlorine atoms in this compound gives it distinct reactivity and applications compared to its isomers .
Properties
IUPAC Name |
1,4-dichloro-2-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2F3/c8-4-1-2-6(9)5(3-4)7(10,11)12/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYBYUWVMLBBEMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2F3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2059803 | |
Record name | Benzene, 1,4-dichloro-2-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2059803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
320-50-3 | |
Record name | 1,4-Dichloro-2-(trifluoromethyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=320-50-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1,4-dichloro-2-(trifluoromethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000320503 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 320-50-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60712 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzene, 1,4-dichloro-2-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2059803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-dichloro-2-(trifluoromethyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.707 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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